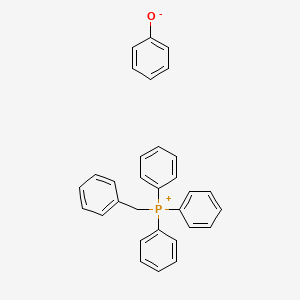

Benzyltriphenylphosphonium phenolate

Description

Structure

2D Structure

Properties

CAS No. |

93841-04-4 |

|---|---|

Molecular Formula |

C31H27OP |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

benzyl(triphenyl)phosphanium;phenoxide |

InChI |

InChI=1S/C25H22P.C6H6O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;7-6-4-2-1-3-5-6/h1-20H,21H2;1-5,7H/q+1;/p-1 |

InChI Key |

PVXOJLLWTFSXQR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzyltriphenylphosphonium Phenolate and Cognate Phosphonium Salts

Direct Synthesis Approaches

Direct synthesis aims to construct the target salt, benzyltriphenylphosphonium (B107652) phenolate (B1203915), in a single or concerted reaction sequence. These methods typically involve the reaction of a pre-formed benzyltriphenylphosphonium halide with a suitable phenolic precursor.

Reactions of Benzyltriphenylphosphonium Halides with Phenolic Precursors

A principal method for the synthesis of benzyltriphenylphosphonium phenolate involves the reaction of a benzyltriphenylphosphonium halide, such as the chloride or bromide, with a phenolate salt. This anion metathesis reaction is driven by the formation of a less soluble inorganic salt.

The general reaction scheme is as follows:

[C₆H₅CH₂P(C₆H₅)₃]⁺X⁻ + C₆H₅O⁻M⁺ → [C₆H₅CH₂P(C₆H₅)₃]⁺[C₆H₅O]⁻ + MX

Where:

X⁻ is a halide (e.g., Cl⁻, Br⁻)

M⁺ is an alkali metal cation (e.g., Na⁺, K⁺)

The sodium salt of phenol (B47542) (sodium phenolate) can be prepared by reacting phenol with a strong base like sodium hydroxide (B78521). google.com The subsequent reaction with benzyltriphenylphosphonium chloride in a suitable solvent leads to the desired phenolate salt.

An alternative approach involves the use of a phosphonium (B103445) hydroxide intermediate. The benzyltriphenylphosphonium halide is first converted to benzyltriphenylphosphonium hydroxide, which is then neutralized with phenol. This acid-base reaction yields this compound and water.

Base-Mediated Deprotonation of Fluorinated Phenolic Compounds for Phenolate Formation

The synthesis can be adapted for fluorinated phenols, which are of interest due to their modified electronic properties. The deprotonation of fluorinated phenols to form the corresponding phenolates is a key step. For instance, pentafluorophenol (B44920) can be converted to its sodium salt by reaction with sodium methoxide. dtic.mil This fluorinated phenolate can then undergo an anion exchange reaction with a benzyltriphenylphosphonium halide.

Due to the increased acidity of many fluorinated phenols, milder bases can sometimes be employed for the deprotonation step. The choice of base and reaction conditions is crucial to avoid unwanted side reactions.

Precursor Synthesis Pathways for the Benzyltriphenylphosphonium Cation

The synthesis of the benzyltriphenylphosphonium cation is a fundamental prerequisite for the formation of the target phenolate salt.

Quaternization of Triphenylphosphine (B44618) with Benzyl (B1604629) Halides

The most common and straightforward method for synthesizing the benzyltriphenylphosphonium cation is the quaternization of triphenylphosphine with a benzyl halide. umkc.edu This is a classic S_N2 reaction where the nucleophilic phosphorus atom of triphenylphosphine attacks the benzylic carbon of the benzyl halide.

The reaction is typically carried out by heating a solution of triphenylphosphine and benzyl chloride or benzyl bromide in a suitable solvent such as chloroform (B151607), toluene, or THF. umkc.edu Microwave irradiation has also been employed to accelerate this reaction, often leading to higher yields and shorter reaction times. nih.gov

Table 1: Synthesis of Benzyltriphenylphosphonium Halides

| Reactants | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Triphenylphosphine, Benzyl Chloride | Chloroform | Reflux | Benzyltriphenylphosphonium chloride | umkc.edu |

| Triphenylphosphine, Benzyl Bromide | THF | Microwave, 60°C | Benzyltriphenylphosphonium bromide | nih.gov |

Alternative Routes via Reaction with Sulfenes and Activated Benzyl Alcohols

Alternative pathways to the benzyltriphenylphosphonium cation exist, avoiding the direct use of benzyl halides. One such method involves the reaction of triphenylphosphine with activated benzyl alcohols. In the presence of an acid, such as acetic acid, the benzyl alcohol can be converted into a better leaving group, which is then displaced by triphenylphosphine. arkat-usa.org This one-pot procedure is particularly effective for benzyl alcohols substituted with electron-donating groups. arkat-usa.org

Another less common route involves the reaction of triphenylphosphine with sulfenes, which can be generated in situ from the corresponding sulfonyl chlorides.

Strategies for Derivatization of the Phenolate Counterion

The properties of the benzyltriphenylphosphonium salt can be fine-tuned by modifying the structure of the phenolate counterion. This is typically achieved by using a substituted phenol in the synthesis.

Various substituted phenols can be employed to introduce a range of functional groups onto the phenolate ring. For example, nitrophenols, halophenols, and alkylphenols can be used to create benzyltriphenylphosphonium salts with tailored electronic and steric properties. The synthesis of the corresponding phenolates generally follows the same principles as for unsubstituted phenol, involving deprotonation with a suitable base.

The Schotten-Baumann reaction, for instance, can be used to prepare phenyl benzoate (B1203000) from phenol and benzoyl chloride in the presence of sodium hydroxide. libretexts.org This demonstrates a classic method for phenol derivatization prior to its potential use as a counterion. Similarly, electrophilic aromatic substitution reactions on phenol, such as nitration or halogenation, can provide a variety of substituted phenols that can then be converted into their corresponding phenolate salts.

The reactivity of the phenolate anion itself can be exploited. For example, the Kolbe-Schmitt reaction, where sodium phenolate is carboxylated with carbon dioxide under pressure, could theoretically be applied to the phosphonium phenolate salt to introduce a carboxylic acid group, although this has not been explicitly reported for this specific salt.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzyltriphenylphosphonium chloride |

| Benzyltriphenylphosphonium bromide |

| Benzyltriphenylphosphonium hydroxide |

| Triphenylphosphine |

| Benzyl chloride |

| Benzyl bromide |

| Phenol |

| Sodium phenolate |

| Potassium phenolate |

| Sodium hydroxide |

| Potassium hydroxide |

| Chloroform |

| Toluene |

| Tetrahydrofuran (THF) |

| Pentafluorophenol |

| Sodium methoxide |

| Benzyl alcohol |

| Acetic acid |

| Sulfene |

| Sulfonyl chloride |

| Nitrophenol |

| Halophenol |

| Alkylphenol |

| Phenyl benzoate |

| Benzoyl chloride |

Incorporation of Substituted Phenol Moieties

The direct synthesis of a zwitterionic this compound, where the phenolate is an integral part of the phosphonium cation, can be achieved through the phospha-Michael reaction. This method involves the reaction of a phenol-containing phosphine (B1218219) with a Michael acceptor.

A key precursor for this transformation is a phosphine that already contains a phenol group, such as 2,4-di-tert-butyl-6-(diphenylphosphino)phenol. The synthesis of this phosphinophenol derivative provides the foundation for building the desired phosphonium phenolate structure.

The core of the methodology lies in the conjugate addition of the phosphinophenol to a Michael acceptor. This reaction proceeds at room temperature and leads to the formation of stable phosphonium phenolate zwitterions. nih.govchemrxiv.orgresearchgate.net The reaction is versatile, accommodating a range of Michael acceptors including acrylonitrile, acrylamide, methyl vinyl ketone, and various acrylates. nih.govchemrxiv.orgresearchgate.net

The mechanism involves the initial nucleophilic attack of the phosphorus atom on the Michael acceptor, forming a zwitterionic intermediate with a carbanion. nih.govresearchgate.net This is followed by a rate-determining proton transfer from the phenolic hydroxyl group to the carbanion, yielding the final, stable phosphonium phenolate zwitterion. nih.govresearchgate.net The success of this proton transfer can be influenced by the solvent, with protic solvents like methanol (B129727) facilitating the reaction, especially for less reactive Michael acceptors like acrylonitrile. nih.govelsevierpure.com

The resulting phosphonium phenolates exhibit a significant contribution from an ylidic resonance structure, as suggested by NMR data and solid-state structures. nih.govchemrxiv.orgnih.gov

Table 1: Synthesis of Phosphonium Phenolate Zwitterions via Phospha-Michael Reaction nih.govresearchgate.net

| Michael Acceptor | Solvent | Reaction Time | Yield (%) |

| Acrylonitrile | Methanol | 24 h | High |

| Acrylamide | Chloroform | 24 h | High |

| Methyl Acrylate | Chloroform | 24 h | High |

| Methyl Vinyl Ketone | Chloroform | 24 h | High |

In addition to the phospha-Michael reaction, more conventional methods can be employed to synthesize cognate phosphonium salts where a substituted phenol moiety is present. These methods typically involve the reaction of a substituted benzyl halide or alcohol with triphenylphosphine. For instance, substituted benzyltriphenylphosphonium bromides can be prepared in good to quantitative yields (87-98%) via microwave-assisted reaction of substituted benzyl halides with triphenylphosphine in THF at 60 °C for 30 minutes. researchgate.netbiomedres.us

Synthesis of Halogenated Phenolate Variants

The synthesis of halogenated phenolate variants of benzyltriphenylphosphonium salts can be approached by utilizing halogenated starting materials in the synthetic sequences described above.

Following the phospha-Michael addition route, the incorporation of halogens would necessitate the synthesis of a halogenated derivative of the starting phosphinophenol. While specific examples of halogenated 2,4-di-tert-butyl-6-(diphenylphosphino)phenol were not found in the provided context, the general principle of the reaction suggests that if such a precursor were available, its reaction with Michael acceptors would yield the corresponding halogenated phosphonium phenolate zwitterions.

Alternatively, the synthesis of cognate phosphonium salts with halogenated phenolic groups can be achieved through standard quaternization reactions. This involves reacting a halogen- and hydroxy-substituted benzyl halide with triphenylphosphine. For example, the synthesis of a (3-chloro-4-hydroxybenzyl)triphenylphosphonium salt would proceed via the reaction of 3-chloro-4-hydroxybenzyl chloride or bromide with triphenylphosphine. These reactions typically yield the phosphonium halide salt. youtube.comgoogle.com The subsequent deprotonation of the phenolic hydroxyl group to form the internal phenolate (zwitterion) would require treatment with a suitable base. The choice of base is critical to selectively deprotonate the phenol without affecting other parts of the molecule. libretexts.orglibretexts.org

The following table outlines representative conditions for the synthesis of substituted benzyltriphenylphosphonium bromides, which can include halogenated derivatives.

Table 2: Microwave-Assisted Synthesis of Substituted Benzyltriphenylphosphonium Bromides researchgate.netbiomedres.us

| Substituted Benzyl Bromide | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Benzyl bromide | THF | 60 | 30 | 97 |

| 4-Methylbenzyl bromide | THF | 60 | 30 | 95 |

| 4-Chlorobenzyl bromide | THF | 60 | 30 | 98 |

| 4-Bromobenzyl bromide | THF | 60 | 30 | 96 |

Elucidation of Reaction Mechanisms Involving Benzyltriphenylphosphonium Phenolate and Its Analogues

Fundamental Mechanistic Principles

The reactivity of benzyltriphenylphosphonium (B107652) phenolate (B1203915) is dictated by the distinct chemical properties of its constituent ions: the large, soft benzyltriphenylphosphonium cation and the nucleophilic phenolate anion.

The benzyltriphenylphosphonium cation, characterized by its large size and diffuse positive charge, can be classified as a soft acid according to the Hard and Soft Acids and Bases (HSAB) theory. While not a traditional Lewis acid that actively participates in bond formation, its presence in the reaction medium can influence the course of nucleophilic reactions. The large cation can form loose ion pairs with the phenolate anion. In non-polar solvents, this ion pairing can be more significant, potentially modulating the reactivity of the phenolate.

In the context of nucleophilic substitution reactions, the phosphonium (B103445) cation's primary role is often as a counterion that facilitates the solubility of the phenolate nucleophile in organic solvents. However, its "softness" implies a preference for interacting with soft bases. While the oxygen of the phenolate is a hard base, the delocalized π-system of the aromatic ring can be considered a softer basic site. This subtle interaction could play a role in directing the regioselectivity of phenolate reactions (O- vs. C-alkylation), although this is not the dominant factor.

The phenolate anion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho and para positions. pharmaxchange.info The distribution of products is highly dependent on the reaction conditions.

O-alkylation vs. C-alkylation: Generally, O-alkylation is kinetically favored, meaning it is the faster reaction, leading to the formation of an ether. pharmaxchange.infonih.gov In contrast, C-alkylation to form a C-C bond is often thermodynamically favored, resulting in a more stable product. nih.gov The disruption of aromaticity during the initial step of C-alkylation leads to a higher activation energy barrier compared to O-alkylation. pharmaxchange.info

Intrinsic Nucleophilicity: The nucleophilicity of the phenolate anion is influenced by the solvent. In protic solvents, the oxygen atom is heavily solvated through hydrogen bonding, which shields it and hinders its ability to act as a nucleophile, thereby increasing the likelihood of C-alkylation. pharmaxchange.info In aprotic solvents, the "naked" phenolate oxygen is a much stronger nucleophile, favoring O-alkylation.

Mechanistic Investigations of Specific Transformations

The principles outlined above are best illustrated through the examination of specific reaction types, particularly nucleophilic substitution reactions.

Benzyltriphenylphosphonium phenolate can serve as a source of the phenolate nucleophile for SN2 reactions. The large phosphonium cation's role is primarily to provide a soluble form of the phenolate in various organic solvents.

The introduction of fluorine atoms as substituents on the electrophile can significantly alter the course and rate of nucleophilic substitution reactions with phenolates. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect. This effect increases the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.

In the context of nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups like fluorine on an aromatic ring is often a prerequisite for the reaction to occur. osti.gov Computational studies have shown that the mechanism of SNAr reactions can be either a two-step addition-elimination process involving a Meisenheimer intermediate or a concerted process. nih.govresearchgate.net The presence of fluorine can influence which pathway is favored. For instance, the deoxyfluorination of phenols can proceed through aryl fluorosulfonate intermediates, where ab initio calculations suggest a concerted C(sp²)–F bond formation. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of nucleophilic substitution reactions. nih.gov These studies provide insights into transition state structures, activation energies, and the influence of substituents on reactivity.

For phenolate alkylation, DFT calculations have confirmed that O-alkylation is generally the most energetically favorable pathway under neutral conditions. nih.gov An ionic rearrangement mechanism can then account for the formation of C-alkylated products. nih.gov

In the case of SNAr reactions, computational analyses have been used to investigate the effect of solvents and substituents. Studies on the reaction of fluorinated naphthaldehydes with methylthiolate have shown that the reaction proceeds via a concerted mechanism with a single transition state. researchgate.net The activation energy barrier is significantly affected by the solvent, with polar aprotic solvents like DMSO being more favorable than polar protic solvents. researchgate.net These computational findings provide a framework for understanding how substituents on both the phenolate nucleophile and the electrophile can be tuned to control the outcome of the reaction.

Table of Research Findings on Nucleophilic Substitution Reactions

| Study Focus | Key Findings | Research Method |

| Ambident Reactivity of Phenolates | O-attack is kinetically favored; C-attack is thermodynamically favored. Product ratios are influenced by kinetic and thermodynamic parameters. | Experimental and Computational (DFT) |

| Phenol (B47542) Alkylation Mechanism | O-alkylation is energetically favorable in neutral conditions. Ionic rearrangement of the ether can lead to C-alkylphenols. | Computational (DFT) |

| Nucleophilic Aromatic Substitution (SNAr) | Can proceed through concerted or stepwise mechanisms. Fluorine substituents activate the ring for nucleophilic attack. | Experimental and Computational (DFT) |

| Solvent Effects in SNAr | Polar aprotic solvents can lower the activation energy barrier compared to protic solvents. | Computational (DFT) |

Phosphonium Ylide Generation and Hydrolysis Processes

The hydrolysis of phosphonium ylides, a fundamental reaction in organophosphorus chemistry, has traditionally been understood to proceed via initial protonation of the ylide by water to form a phosphonium hydroxide (B78521), which then undergoes hydrolysis in the same manner as a phosphonium salt. rsc.orgucc.ie This process ultimately yields a tertiary phosphine (B1218219) oxide and a hydrocarbon. rsc.orgucc.ie However, recent investigations and detailed mechanistic studies have brought this long-held belief into question, revealing a more complex and direct pathway. chemistryviews.orgnih.gov

Identification and Characterization of P-Hydroxytetraorganophosphorane Intermediates

For decades, the existence of a P-hydroxytetraorganophosphorane intermediate in the hydrolysis of both phosphonium salts and ylides was postulated, largely based on kinetic data and analogy to other phosphorus-based reactions. rsc.orgresearchgate.net The alkaline hydrolysis of phosphonium salts is second order in hydroxide, which necessitates the presence of an intermediate. rsc.orgresearchgate.net This intermediate was reasonably assumed to be a trigonal bipyramidal (TBP) P-hydroxytetraorganophosphorane. rsc.orgresearchgate.net Despite strong indirect evidence, this crucial intermediate had never been directly observed or spectroscopically characterized. rsc.org

A significant breakthrough was achieved through the use of low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. ucc.iersc.org By studying the hydrolysis of a constrained cyclic ylide at -80 °C, researchers were able to observe the formation of a compound with a ³¹P NMR chemical shift of -80.6 ppm, a value characteristic of a pentavalent phosphorane. rsc.org This was the first direct observation of the long-postulated P-hydroxytetraorganophosphorane intermediate. researchgate.netucc.iersc.org The identity of this species was confirmed through various 1D and 2D NMR techniques. researchgate.net

Table 1: Spectroscopic Data for P-Hydroxytetraorganophosphorane Intermediate This interactive table summarizes the key NMR spectroscopic data that led to the characterization of the P-hydroxytetraorganophosphorane intermediate.

| Spectroscopic Technique | Observed Feature | Significance | Citation |

| Low-Temperature ³¹P NMR | Signal at -80.6 ppm | Characteristic chemical shift for a pentavalent phosphorane species. | rsc.org |

| 2D NMR Spectroscopy | Correlation signals | Confirmed the connectivity and structure of the TBP intermediate. | chemistryviews.orgresearchgate.net |

| Variable-Temperature NMR | Stability at low temp. | Allowed for the trapping and characterization of the otherwise transient intermediate. | researchgate.netucc.ie |

The successful characterization of this intermediate definitively established its involvement in the hydrolysis pathway of phosphonium ylides. ucc.iersc.org

Mechanistic Modifications based on Experimental and Spectroscopic Evidence

The direct observation of the P-hydroxytetraorganophosphorane intermediate has necessitated a significant modification of the previously accepted mechanism for ylide hydrolysis. researchgate.netucc.iersc.org The traditional mechanism, involving the initial protonation of the ylide by water to form a phosphonium hydroxide, is inconsistent with the relative pKa values of water and phosphonium ylides in organic media. rsc.orgucc.ienih.gov The pKa of water is generally too high to effectively protonate the ylide in such environments. ucc.ieresearchgate.net

Based on this inconsistency and new experimental evidence, a revised mechanism has been proposed. chemistryviews.orgnih.gov This new pathway suggests that the P-hydroxytetraorganophosphorane intermediate is generated directly from the reaction of the ylide with water. researchgate.netucc.iersc.org This occurs via a concerted, four-centre reaction where the O-H bond of water adds directly across the P=C double bond of the ylide. ucc.iechemistryviews.org This revised mechanism bypasses the need for the formation of phosphonium hydroxide as a discrete intermediate. chemistryviews.orgresearchgate.net

This concerted addition mechanism applies to reactions in aprotic organic media and for all reactions involving ylides derived from highly acidic phosphonium salts (pKa < 14). chemistryviews.org In protic media, the formation of the phosphorane may occur in a stepwise fashion through a phosphonium alkoxide or hydroxide. chemistryviews.org This updated understanding provides a more accurate picture of the hydrolysis process, aligning theoretical models with spectroscopic and experimental facts. ucc.ienih.gov

Kinetic and Stereochemical Aspects of Phosphine Quaternization Reactions

The formation of benzyltriphenylphosphonium salts via the quaternization of tertiary phosphines, such as triphenylphosphine (B44618), with benzyl (B1604629) halides is a classic SN2 reaction. The kinetics and stereochemistry of these reactions are influenced by several factors, including the solvent, the nature of the reactants, and the reaction temperature.

Kinetic studies on the quaternization of tertiary phosphines have shown that the reaction rates are sensitive to the solvent environment. researchgate.netnih.gov For instance, in aprotic solvents, the kinetics of the reaction between triphenylphosphine and acrylic acid were found to be second order in the acid and first order in the phosphine, indicating the participation of a second acid molecule as a proton donor. researchgate.net The solvent's nucleophilicity was identified as the main contributor to the reaction rate. researchgate.net For the quaternization of triethylphosphine (B1216732) with iodoethane (B44018) in various alcohols, accurate second-order rate constants have been measured, demonstrating a clear dependence on the solvent and temperature. nih.gov

The stereochemistry of phosphine quaternization and the subsequent hydrolysis of the resulting phosphonium salts are crucial, particularly in the synthesis of chiral phosphine oxides. rsc.orgacs.org The hydrolysis of chiral phosphonium salts often proceeds stereospecifically with inversion of configuration at the phosphorus center, especially in highly aqueous media. rsc.orgrsc.org This stereochemical outcome is attributed to the short lifetimes of the intermediate phosphoranes, which prevents pseudorotation that could lead to racemization or retention of configuration. rsc.org However, changing the reaction medium to a less polar solvent can increase the lifetime of the phosphorane intermediate, allowing for pseudorotation and resulting in racemization of the product. rsc.org The development of efficient methods for the synthesis of P-stereogenic phosphonium salts is an active area of research, with methods utilizing in-situ generated arynes or nickel catalysis showing promise. nih.govacs.org

Radical Reaction Pathways via Photoredox Catalysis

In recent years, photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, using visible light as an energy source. digitellinc.com This strategy has been successfully applied to benzyltriphenylphosphonium salts, opening up novel reaction pathways for bond formation. rsc.orgnih.gov

Generation of Benzylic Radicals from Phosphonium Salts

Benzyltriphenylphosphonium salts have been developed as effective precursors for benzylic radicals under photoredox conditions. rsc.orgnih.gov The mechanism involves a single-electron transfer (SET) from the excited state of a photocatalyst to the phosphonium salt. This reductive cleavage of the carbon-phosphorus bond generates a benzylic radical and triphenylphosphine. digitellinc.com

The catalytic cycle typically begins with the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. nih.govresearchgate.net The excited photocatalyst can then engage in a SET event. In some systems, the excited catalyst reduces the phosphonium salt directly. researchgate.net In other approaches, particularly for activating strong C-O bonds in benzylic alcohols to form radicals, the photocatalyst oxidizes a phosphine to a phosphine radical cation. acs.orgnih.gov This cation then reacts with an oxygen-centered nucleophile (like an alcohol) to form a phosphoranyl radical, which undergoes β-scission to release the benzylic radical and triphenylphosphine oxide. nih.govacs.orgacs.org This method provides a versatile and voltage-independent pathway to access highly reactive benzylic radicals from readily available precursors. nih.govchemrxiv.orgprinceton.edu

C-C and C-H Bond Forming Reactions through Radical Processes

Once generated, the highly reactive benzylic radicals can participate in a variety of bond-forming reactions. rsc.orgnih.gov The specific reaction pathway is often dependent on the substituents on the benzyl group and the reaction conditions. digitellinc.comrsc.org

C-C Bond Formation: Benzylic radicals with electron-donating groups have shown a tendency to dimerize, leading to the formation of a new C-C bond. digitellinc.com This homocoupling pathway has been utilized in the synthesis of natural products like brittonin A. digitellinc.comrsc.orgnih.gov Furthermore, these radicals can be trapped by alkenes in intermolecular coupling reactions, providing a route to more complex carbon skeletons. researchgate.net

C-H Bond Formation: In cases where the benzylic radical bears electron-withdrawing groups, it may preferentially undergo reduction by abstracting a hydrogen atom from a suitable donor in the reaction medium. digitellinc.comrsc.org This results in the formation of a C-H bond, effectively achieving the deoxygenation or dephosphinylation of the starting material. rsc.orgnih.gov This pathway has been demonstrated in the reduction of benzylic alcohols to the corresponding toluenes via a terminal hydrogen atom transfer (HAT) process. nih.govacs.org Photoredox catalysis has also enabled the functionalization of benzylic C-H bonds, for example, through carboxylation with CO₂, where a benzylic radical is reduced to a carbanion that is then trapped by CO₂. nih.govacs.org

Table 2: Examples of Radical Reactions from Benzyltriphenylphosphonium Salt Analogues This interactive table provides examples of different bond-forming reactions initiated by the photoredox-catalyzed generation of benzylic radicals.

| Radical Precursor | Reaction Type | Product Type | Key Features | Citation |

| Benzyltriphenylphosphonium Salt | Dimerization | 1,2-Diarylethanes | C-C bond formation; favored by electron-donating groups. | digitellinc.comrsc.org |

| Benzylic Alcohols + Phosphine | Deoxygenation | Toluenes | C-H bond formation via phosphoranyl radical fragmentation and HAT. | nih.govacs.org |

| Benzyltriphenylphosphonium Salt | Reduction | Toluenes | C-H bond formation; favored by electron-withdrawing groups. | digitellinc.com |

| Ethylbenzene | Carboxylation | 2-Arylpropionic Acids | C-H functionalization to form a C-C bond with CO₂. | nih.govacs.org |

These photoredox-catalyzed radical pathways represent a sustainable and versatile strategy for C-C and C-H bond formation, avoiding the harsh conditions often required in traditional radical chemistry. digitellinc.comnih.govnih.gov

Reaction of Phosphonium-Substituted Arylboronates with Peroxynitrite

The reaction between aromatic boronic acids and the potent biological oxidant peroxynitrite (ONOO⁻) is a rapid process that primarily yields phenols. nih.gov This reactivity has been harnessed to develop probes for detecting peroxynitrite formation in biological systems. nih.gov The introduction of a bulky triphenylphosphonium (TPP) cation to the arylboronate structure, creating compounds such as mitochondria-targeted arylboronates (MitoPhB(OH)₂), influences the reaction pathways and product distribution. nih.gov

The interaction between peroxynitrite and phosphonium-substituted arylboronates proceeds through two main competitive pathways. nih.gov

The major pathway involves the oxidation of the arylboronate, leading to the formation of the corresponding phenol as the principal product. nih.gov This reaction is rapid, with rate constants in the order of 10⁶ M⁻¹s⁻¹, and stoichiometric, with phenol yields typically accounting for 85–90% of the consumed boronate. nih.govnih.gov For instance, the oxidation of ortho-, meta-, and para-isomers of MitoPhB(OH)₂ by peroxynitrite all result in the formation of the respective phenolic products (o-, m-, and p-MitoPhOH). nih.gov

The minor pathway is a radical-mediated process that accounts for approximately 10–15% of the reaction products. nih.govnih.gov This pathway is proposed to initiate from the homolytic cleavage of the O-O bond in the adduct formed between peroxynitrite and the boronate. nih.gov This cleavage generates a radical pair, which can lead to the formation of nitrated products and phenyl-type radicals. nih.govnih.gov The formation of these radical intermediates has been substantiated by Electron Paramagnetic Resonance (EPR) spin-trapping studies. nih.gov Under aerobic conditions, the initially formed phenyl radicals can react with molecular oxygen to generate highly oxidizing phenylperoxyl radicals. nih.gov

The position of the triphenylphosphonium substituent on the aromatic ring affects the product distribution. Oxidation of the ortho-isomer of MitoPhB(OH)₂ yields a notable amount of the nitrated product (o-MitoPhNO₂) alongside the phenol, whereas the meta and para isomers produce significantly lower yields of nitrated compounds. nih.gov This suggests a rapid radical-radical recombination between the ortho-substituted phenyl radical (o-MitoPh•) and nitrogen dioxide (•NO₂) within the solvent cage. nih.gov

Table 1: Product Yields from the Reaction of MitoPhB(OH)₂ Isomers with Peroxynitrite This interactive table summarizes the product distribution from the reaction of different isomers of phosphonium-substituted arylboronates with peroxynitrite, as detailed in the text.

| Isomer | Major Product | Minor Product | Relative Yield of Nitrated Product |

|---|---|---|---|

| ortho-MitoPhB(OH)₂ | o-MitoPhOH | o-MitoPhNO₂ | Higher |

| meta-MitoPhB(OH)₂ | m-MitoPhOH | m-MitoPhNO₂ | Lower |

| para-MitoPhB(OH)₂ | p-MitoPhOH | p-MitoPhNO₂ | Lower |

Computational chemistry provides critical insights into reaction mechanisms by calculating the potential energy surfaces (PES) and the energy barriers associated with bond dissociation in transient intermediates. researchgate.net While direct computational studies on the this compound-peroxynitrite adduct are specific, analysis of analogous systems like peroxynitric acid (HOONO₂) offers a valuable model for understanding the fundamental dissociation processes. researchgate.net

Theoretical studies, for example using the CCSD(T)/aug-cc-pVDZ level of theory, can be employed to scan the potential energy surfaces along specific bonds, such as the O–N and O–O bonds in the peroxynitrite-derived intermediate. researchgate.net For peroxynitric acid, these calculations reveal distinct energy barriers for different dissociation pathways. researchgate.net The cleavage of the O–N bond proceeds through a loose transition state and has a significantly lower energy barrier compared to the cleavage of the O–O bond. researchgate.net This indicates that the primary dissociation path for this model species is the homolysis of the O–N bond. researchgate.net Such computational findings are crucial for rationalizing the product distributions observed experimentally, such as the formation of radical pairs involving •NO₂. nih.govresearchgate.net

Table 2: Calculated Dissociation Energy Barriers for Peroxynitric Acid (HOONO₂) as a Model System This interactive table presents computational data on the dissociation energy barriers for key bonds in peroxynitric acid, illustrating the type of data obtained from theoretical analyses.

| Bond | Transition State Bond Length | Calculated Energy Barrier (kcal/mol) | Primary Dissociation Products |

|---|---|---|---|

| O–N | 2.82 Å | 25.6 | HO₂• and NO₂• |

| O–O | 2.35 Å | 37.4 | HO• and NO₃• |

Advanced Methodologies for Mechanistic Delineation

To achieve a comprehensive understanding of complex reaction mechanisms involving species like this compound, a suite of advanced analytical techniques is employed. These methods allow for the direct observation of transient intermediates, the tracing of atomic pathways, and the precise measurement of kinetic parameters.

³¹P NMR spectroscopy is a powerful, non-invasive technique for monitoring reactions that involve phosphorus-containing compounds. youtube.com Its high sensitivity, the wide chemical shift range of the ³¹P nucleus, and the fact that deuterated solvents are not strictly necessary make it ideal for in-situ studies. youtube.comyoutube.com This allows for the real-time tracking of the consumption of phosphorus-containing reactants and the formation of intermediates and products. youtube.comresearchgate.net

In the context of reactions involving phosphonium salts, in-situ ³¹P NMR can provide direct evidence for the formation of transient species. For example, in reactions designed to generate phosphonium salts in-situ from triphenylphosphine, distinct signals in the ³¹P NMR spectrum can be assigned to different intermediates. researchgate.net A chloro-phosphonium salt might appear at a chemical shift of around 64 ppm, while an imido-phosphonium salt could be observed at approximately 32 ppm. researchgate.net The ability to observe and identify these short-lived species provides invaluable mechanistic insights that would be difficult to obtain through other methods. researchgate.net

Table 3: Representative ³¹P NMR Chemical Shifts for Tracking Phosphonium Salt Reactions This interactive table provides typical chemical shift ranges for various phosphorus species, which are used to identify reactants, intermediates, and products during in-situ NMR monitoring.

| Phosphorus Species | Typical ³¹P NMR Chemical Shift (ppm) |

|---|---|

| Chloro-phosphonium Salt | ~64 |

| Phosphonium Salt (e.g., R₄P⁺) | -5 to 30 |

| Imido-phosphonium Salt | ~32 |

| Triphenylphosphine (Ph₃P) | ~-5 |

| Triphenylphosphine Oxide (Ph₃PO) | ~25 to 35 |

| Wittig Reagents | 5 to 25 |

Isotopic labeling is a definitive technique used to trace the pathway of atoms through a chemical reaction, providing unambiguous mechanistic information. wikipedia.orgresearchgate.net By replacing an atom with one of its heavier, stable isotopes (e.g., ¹⁶O with ¹⁸O), its fate can be followed using mass spectrometry or NMR spectroscopy. wikipedia.orgnih.gov

In reactions involving phosphate (B84403) or phenolate groups, labeling with ¹⁸O is particularly useful. ucl.ac.uk For instance, to probe the mechanism of a reaction where an oxygen atom is transferred, one can use a reagent labeled with ¹⁸O, such as H₂¹⁸O. kit.edu The position of the ¹⁸O atom in the final products reveals the specific atoms involved in bond-breaking and bond-forming steps. ucl.ac.uk Synthetic strategies have been developed to incorporate ¹⁸O into phosphoramidite (B1245037) reagents, which then allows for the late-stage labeling of a wide variety of phosphorylated metabolites. ucl.ac.uk

The incorporation of ¹⁸O into a phosphate group can be readily detected by high-resolution ³¹P NMR spectroscopy. nih.gov Each ¹⁸O atom bonded to the phosphorus nucleus induces a small but distinct upfield shift in the ³¹P resonance signal. nih.gov This isotopic effect allows for the quantification of ¹⁸O enrichment at specific positions within a molecule, providing detailed insight into enzymatic or chemical reaction mechanisms. nih.gov

Variable-temperature (VT) NMR is a powerful method for studying the kinetics and thermodynamics of dynamic chemical processes, such as conformational changes or reactions at equilibrium. rsc.org By recording NMR spectra at different temperatures, one can observe changes in line shapes, coalescence of signals, or changes in the relative populations of different species. rsc.org

This data can be analyzed to determine the rate constants (k) for the processes at each temperature. From a plot of these rate constants versus temperature (e.g., an Eyring plot), key kinetic and thermodynamic activation parameters for the reaction can be calculated. These parameters include the activation energy (Ea), as well as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. rsc.org For example, this technique has been successfully applied to study the kinetics of the interconversion between Z and E isomers of stable phosphorus ylides, revealing that the process follows first-order kinetics and is entropy-controlled. rsc.org Similarly, the kinetics of peroxynitrite decay in the presence of a reactant can be monitored to determine reaction rate constants. nih.gov

Table 4: Kinetic and Thermodynamic Parameters Obtainable from Variable-Temperature NMR Studies This interactive table lists the key parameters that can be determined from VT-NMR experiments to characterize the energetics of a chemical process.

| Parameter | Symbol | Description |

|---|---|---|

| Rate Constant | k | The rate of a chemical reaction or process at a specific temperature. |

| Activation Energy | Ea | The minimum energy required to initiate the chemical reaction. |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy in going from the reactants to the transition state. |

| Entropy of Activation | ΔS‡ | The change in entropy in going from the reactants to the transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | The change in Gibbs free energy in going from the reactants to the transition state; determines spontaneity of activation. |

| Equilibrium Constant | Ke | The ratio of concentrations of products to reactants at equilibrium. |

Applications in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The primary utility of benzyltriphenylphosphonium (B107652) salts in synthesis is the creation of new carbon-carbon bonds, a fundamental operation in constructing complex molecular architectures.

The Wittig reaction is a cornerstone of synthetic chemistry for the creation of alkenes from carbonyl compounds. mnstate.eduyoutube.com The key reagent is a phosphorus ylide, which is typically generated by deprotonating a phosphonium (B103445) salt. udel.edu The benzyltriphenylphosphonium cation is a common precursor for such ylides.

The Wittig reaction enables the assembly of larger molecules by joining two smaller carbon-based units to form a carbon-carbon double bond. mnstate.edu The process involves the reaction of a phosphorus ylide with an aldehyde or ketone. youtube.comudel.edu In a typical procedure, a phosphonium salt such as benzyltriphenylphosphonium chloride is deprotonated by a base to form the nucleophilic ylide. youtube.com This ylide then attacks the electrophilic carbonyl carbon of a compound, for instance, an aldehyde like 9-anthraldehyde. umkc.edu The reaction proceeds through a cyclic intermediate known as an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. youtube.comudel.eduumkc.edu The formation of the very strong phosphorus-oxygen double bond is a significant thermodynamic driving force for the reaction. youtube.com

The following data table summarizes a typical Wittig reaction protocol.

| Reagent/Component | Role | Example Compound |

| Phosphonium Salt | Ylide Precursor | Benzyltriphenylphosphonium chloride |

| Carbonyl Compound | Electrophile | 9-Anthraldehyde |

| Base | Deprotonating Agent | Sodium Hydroxide (B78521) (NaOH) |

| Solvent | Reaction Medium | Dichloromethane (CH2Cl2) |

| Product 1 | Desired Alkene | trans-9-(2-Phenylethenyl)anthracene |

| Product 2 | Byproduct | Triphenylphosphine oxide |

The stereochemical outcome of the Wittig reaction, yielding either the E (trans) or Z (cis) isomer of the alkene, is heavily influenced by the structure of the phosphorus ylide. Ylides derived from benzyltriphenylphosphonium salts are generally classified as "semi-stabilized" because the adjacent phenyl group can partially stabilize the negative charge of the ylidic carbon through resonance. This stabilization allows for an equilibrium to be established during the reaction, which typically favors the formation of the more thermodynamically stable E-alkene. nih.govreddit.com For instance, the reaction between benzyltriphenylphosphonium chloride and trans-cinnamaldehyde in the presence of a base is expected to yield the E,E-isomer of 1,4-diphenyl-1,3-butadiene. reddit.com In many cases, reactions involving these semi-stabilized ylides show high selectivity for the E-isomer. udel.edunih.gov

Benzyltriphenylphosphonium salts are valuable reagents in the synthesis of specific classes of compounds, including therapeutically relevant benzofuroxans and versatile stilbene (B7821643) analogues. A straightforward methodology has been developed for preparing benzyltriphenylphosphonium salts from the corresponding benzyl (B1604629) alcohols, which are then used in Wittig reactions to produce 5-substituted benzofuroxan (B160326) derivatives. arkat-usa.org

Stilbenes and their derivatives are another important class of molecules synthesized using this methodology. The Wittig and Horner-Wadsworth-Emmons reactions are primary methods for their preparation, often providing excellent E-selectivity. nih.gov For example, stilbene precursors can be generated in high yields by reacting a phosphonate (B1237965) derived from benzyl bromide with various benzaldehydes. nih.gov Similarly, complex substituted stilbene probes have been proposed for biochemical studies, with their synthesis routes relying on the Wittig reaction to form the core stilbene structure. longwood.edu These reactions demonstrate the power of using benzyltriphenylphosphonium reagents to construct the phenylethenyl moiety central to both benzofuroxan and stilbene structures. arkat-usa.orgnih.gov

The table below provides examples of these syntheses.

| Starting Material (Phosphonium Salt Related) | Reaction Partner | Product Class | Reference |

| Benzyltriphenylphosphonium acetate | Substituted nitrobenzofuroxan | 5-Phenylethenyl-benzofuroxan derivative | arkat-usa.org |

| Benzyl bromide (to form phosphonate) | Substituted benzaldehydes | E-stilbenes | nih.gov |

| Benzyltriphenylphosphonium chloride | 4-Bromobenzaldehyde | Halogenated stilbene arm | amazonaws.com |

Beyond stoichiometric reagents, phosphonium derivatives are emerging as potent organocatalysts. Phosphines, the precursors to phosphonium salts, are effective Lewis base catalysts for several reactions, including Michael additions. nih.gov The catalytic cycle often begins with the nucleophilic attack of the phosphine (B1218219) on an electron-deficient olefin (a Michael acceptor), forming a zwitterionic intermediate. nih.gov

Specifically, the conjugate addition of a phosphine containing a phenol (B47542) group to a Michael acceptor can lead to the formation of stable phosphonium phenolate (B1203915) zwitterions. nih.gov This structure is directly analogous to benzyltriphenylphosphonium phenolate. In these reactions, the initial adduct is stabilized by an intramolecular proton transfer from the phenolic hydroxyl group to the carbanion, a step that can be rate-determining. nih.gov This process showcases the use of a phosphonium phenolate structure in a catalytic Michael reaction, a cornerstone of C-C bond formation. nih.govnih.gov

While the direct application of this compound as a catalyst for aldol (B89426) condensations is less commonly documented, the principles of bifunctional organocatalysis suggest its potential. nottingham.ac.uknih.gov Aldol reactions involve the addition of an enolizable carbonyl compound to another carbonyl compound. nih.gov Organocatalytic versions often employ catalysts that can act as both a Brønsted base (to form the enolate) and a Lewis acid or hydrogen-bond donor (to activate the electrophile), a role that a phosphonium phenolate structure could potentially fulfill. nih.govresearchgate.net

Wittig Reactions and Their Variants

Selective Functional Group Transformations

The benzyltriphenylphosphonium moiety has been incorporated into various reagents to facilitate selective transformations of functional groups, particularly on sensitive substrates like phenols. These reagents offer advantages in handling, stability, and selectivity compared to traditional methods.

Halogenation Reactions

Halogenated phenols are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. Benzyltriphenylphosphonium-based reagents provide mild and selective methods for their preparation.

A mild and efficient method for the selective monoiodination of phenols utilizes a reagent system composed of benzyltriphenylphosphonium peroxymonosulfate (B1194676), [PhCH2PPh3]HSO5, and potassium iodide. researchgate.net This system demonstrates high selectivity, affording para-substituted iodophenols in moderate to high yields. researchgate.net The reaction proceeds via the in situ oxidation of potassium iodide by the peroxymonosulfate salt to generate an electrophilic iodine species. researchgate.net The process is conducted at room temperature in acetonitrile, offering a significant advantage over harsher iodination methods. researchgate.net

The reagent, benzyltriphenylphosphonium peroxymonosulfate, is a stable, white powder prepared from aqueous solutions of benzyltriphenylphosphonium chloride and Oxone. researchgate.net It can be stored for months without losing its oxidative capacity. researchgate.net This method has been successfully applied to a variety of substituted phenols, including those with electron-withdrawing groups. researchgate.net

Table 1: Regioselective Iodination of Phenols with [PhCH2PPh3]HSO5 and KI

| Phenol Substrate | Reaction Time (min) | Product | Yield (%) |

| Phenol | 15 | 4-Iodophenol | 95 |

| 4-Methylphenol | 15 | 2-Iodo-4-methylphenol | 92 |

| 4-Chlorophenol | 20 | 4-Chloro-2-iodophenol | 90 |

| 4-Nitrophenol | 30 | 2-Iodo-4-nitrophenol | 85 |

| 2-Naphthol | 15 | 1-Iodo-2-naphthol | 98 |

Data sourced from research on the iodination of phenols using benzyltriphenylphosphonium peroxymonosulfate. researchgate.net

For controlled bromination, benzyltriphenylphosphonium tribromide, [PhCH2PPh3]Br3, serves as a stable, crystalline, and easy-to-handle brominating agent. researchgate.net This reagent allows for the selective mono-, di-, or tri-bromination of phenols at room temperature, with the degree of substitution controlled by the stoichiometry of the reagent. researchgate.net Compared to liquid bromine, phosphonium tribromides are considered milder and safer, often preventing the formation of polybrominated byproducts. researchgate.net

The reactions are typically carried out in a dichloromethane-methanol mixture. researchgate.netresearchgate.net This method's high selectivity makes it a valuable tool for the synthesis of specific bromo-phenolic derivatives under mild conditions. researchgate.net

Table 2: Stoichiometry-Controlled Bromination of Phenol with [PhCH2PPh3]Br3

| Phenol:Reagent Ratio | Main Product |

| 1:1 | 4-Bromophenol |

| 1:2 | 2,4-Dibromophenol |

| 1:3 | 2,4,6-Tribromophenol |

Data derived from studies on the controlled bromination of phenols. researchgate.net

Regioselective Nitration of Phenols

The nitration of phenols is a critical industrial process, but classical methods using nitric and sulfuric acid can lead to complex mixtures and over-oxidation. researchgate.net A regioselective method has been developed using benzyltriphenylphosphonium nitrate (B79036) (BTPPN) in the presence of sulfuric acid adsorbed on silica (B1680970) gel (H2SO4-Silica) under solvent-free conditions. researchgate.netgrowingscience.com

This system demonstrates remarkable regioselectivity, yielding predominantly the para-nitrated product. researchgate.netgrowingscience.com The reaction proceeds through the formation of a nitronium ion, and the benzyltriphenylphosphonium nitrate reagent offers advantages such as mild reaction conditions, high efficiency, and the potential for recycling. researchgate.net

Table 3: Regioselective para-Nitration of Phenols with BTPPN/H2SO4-Silica

| Substrate | Time (h) | Yield of para-isomer (%) |

| Phenol | 0.5 | 95 |

| 4-Chlorophenol | 1.0 | 0 (No Reaction) |

| 4-Methylphenol | 1.0 | 0 (No Reaction) |

| 2-Methylphenol | 0.5 | 94 |

| 3-Methylphenol | 0.5 | 95 |

Data sourced from research on the regioselective nitration of phenols. researchgate.netgrowingscience.com

Utility in Multi-Step Organic Synthesis

Beyond specific transformations, the structural characteristics of the benzyltriphenylphosphonium cation lend it utility in broader synthetic contexts, particularly in managing the stability of reactive species.

Stabilization of Reactive Intermediates in Complex Synthetic Pathways

The triphenylphosphonium group is well-known for its ability to stabilize adjacent negative charges. This is most famously exploited in the chemistry of phosphorus ylides, which are key intermediates in the Wittig reaction for olefin synthesis. iitm.ac.in In an ylide, the positive charge on the phosphorus atom stabilizes the adjacent carbanion, creating a resonance-stabilized species that is nucleophilic enough to react with carbonyl compounds but stable enough to be handled.

While not a direct function of this compound in the context of the reactions above, the inherent stabilizing nature of the [R3P-CHR'] moiety is a fundamental principle. The bulky phenyl groups on the phosphorus atom contribute to the delocalization and steric protection of the charged center. This stabilizing effect is crucial for the generation and control of various reactive intermediates in organic synthesis, allowing for the formation of specific carbon-carbon and other covalent bonds under controlled conditions. iitm.ac.in

Role in the Construction of Biologically Active Molecules

This compound and its related salts are pivotal reagents in the synthesis of a variety of biologically active molecules. The carbon-carbon double bond forming capability of the Wittig reaction, for which this phosphonium salt is a precursor, has been extensively utilized to construct the core structures of numerous natural products and their analogues exhibiting significant therapeutic properties. The strategic application of this reagent allows for the efficient coupling of molecular fragments to yield complex architectures, most notably stilbenoids, which are a class of compounds known for their diverse pharmacological activities.

Detailed research has demonstrated the successful application of benzyltriphenylphosphonium salts in the synthesis of molecules with anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. The specific examples highlighted below showcase the versatility and efficacy of this reagent in medicinal chemistry and drug discovery.

Detailed Research Findings:

The Wittig reaction employing benzyltriphenylphosphonium salts has been instrumental in the total synthesis and structural modification of several key bioactive compounds. Notable examples include the synthesis of resveratrol, a naturally occurring stilbenoid with well-documented antioxidant and cardioprotective effects, and combretastatins, a class of potent anticancer agents that inhibit tubulin polymerization.

Furthermore, various stilbene-based analogues with potential antibacterial and antifungal activities have been synthesized using benzyltriphenylphosphonium chloride. researchgate.net These studies involve the reaction of the corresponding phosphonium ylide with substituted benzaldehydes to generate a library of stilbene derivatives, which are then screened for their biological efficacy.

The following table summarizes key research findings on the application of benzyltriphenylphosphonium salts in the synthesis of biologically active molecules:

| Target Molecule | Biological Activity | Key Synthetic Step | Reactants | Yield | Reference |

|---|---|---|---|---|---|

| Resveratrol | Antioxidant, Cardioprotective | Wittig Reaction | Protected 3,5-dihydroxybenzaldehyde (B42069) and Benzyltriphenylphosphonium bromide ylide | up to 98% | researchgate.netnih.gov |

| Combretastatin A-4 | Anticancer (tubulin inhibitor) | Wittig Reaction | Substituted benzaldehyde (B42025) and a substituted benzyltriphenylphosphonium salt | Not specified | google.comgoogle.com |

| (E)-1-(3,4-difluorophenyl)-2-(4-fluorophenyl)ethene | Antibacterial (against Staphylococcus aureus) | Wittig Reaction | 4-Fluorobenzaldehyde and (3,4-difluorobenzyl)triphenylphosphonium chloride | Not specified | researchgate.net |

| (E)-1,2-bis(4-fluorophenyl)ethene | Antifungal (against Penicillium chrysogenum) | Wittig Reaction | 4-Fluorobenzaldehyde and (4-fluorobenzyl)triphenylphosphonium chloride | Not specified | researchgate.net |

| trans-Stilbene derivatives | Antimicrobial | "On Water" Wittig Reaction | Substituted benzyltriphenylphosphonium bromide and aromatic aldehydes with phenolic hydroxyl groups | Not specified | google.com |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of phosphonium-phenolate systems. These calculations offer a detailed picture of the bonding, charge distribution, and energetic landscape of the molecule.

DFT calculations are crucial for understanding the nature of the interaction between the benzyltriphenylphosphonium (B107652) cation and the phenolate (B1203915) anion. Studies on related phosphonium (B103445) phenolate zwitterions reveal significant insights into their electronic structure. The interaction is not purely ionic; there is a degree of covalent character and charge delocalization that influences the compound's properties.

Analysis of the solid-state structure of analogous phosphonium phenolates shows that the distance between the phosphorus and oxygen atoms is a key indicator of the interaction strength. For instance, in some phosphonium phenolate zwitterions, the P-O distances are found to be in the range of 2.693 Å to 2.750 Å. chemrxiv.org These distances are shorter than the sum of the van der Waals radii but longer than a typical covalent P-O bond (around 1.85 Å in 1,2-oxaphosphetanes), suggesting a strong electrostatic interaction with some degree of charge sharing. chemrxiv.org

DFT calculations at levels such as B3LYP/6-311++G** can be used to model these structures and analyze the electron density distribution. acs.org The results often indicate electron delocalization within the ylidic system, which contributes to the stability of the compound. acs.org The bonding situation in these systems, as suggested by both experimental data and theoretical calculations, often has a significant contribution from an ylidic resonance structure. chemrxiv.org

Table 1: Representative Calculated Parameters from DFT Studies on Phosphonium Ylides/Phenolates

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| P–C1 Bond Length | ~1.764 Å | Longer than typical unstabilized ylides, indicating charge delocalization. acs.org |

| O–C2 Bond Length | ~1.284 Å | Similar to carbonyl-stabilized ylides. acs.org |

| C1–C2 Bond Length | ~1.431 Å | Intermediate between a standard single and double bond, suggesting resonance. acs.org |

Note: Data is based on analogous phosphonium ylide and phenolate systems and serves as a representative example.

DFT is a powerful tool for predicting the reactivity of compounds by calculating the energies of reactants, transition states, and products for potential reaction pathways. For benzyltriphenylphosphonium phenolate, this can be particularly insightful for understanding its role in reactions such as the Wittig reaction, where related phosphonium ylides are key intermediates. mdpi.comresearchgate.net

Theoretical studies on the aza-Wittig reaction, for example, have used DFT to map out the entire reaction mechanism, including the formation of intermediates like oxazaphosphetidines and the final elimination of phosphine (B1218219) oxide. mdpi.com The calculated free energy barriers for each step can identify the rate-determining step. For instance, in a ruthenium-catalyzed reaction involving a phosphonium ylide, the C–H activation step was identified as rate-limiting with a calculated free energy barrier of 31.7 kcal/mol. mdpi.com

Furthermore, conceptual DFT can be employed to analyze global reactivity descriptors such as chemical potential, hardness, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. nih.gov These calculations can help predict how this compound might behave as a nucleophile or a base in various chemical transformations. The study of reaction profiles can also reveal the thermodynamic favorability of different pathways, guiding the design of synthetic routes. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecular systems over time, providing insights into the bulk properties and intermolecular interactions that are not accessible through static quantum mechanical calculations.

For systems like this compound, which can be considered an ionic liquid or part of one, MD simulations are invaluable for understanding its structure and dynamics in the condensed phase. nsf.govresearchgate.netucl.ac.uk Simulations can predict bulk properties such as density, viscosity, and self-diffusivity, which are crucial for practical applications. researchgate.net

Force fields like AMBER, GAFF, and CL&PFF are often employed for simulations of phosphonium-based ionic liquids. nsf.govucl.ac.uk The choice of force field is critical for the accuracy of the results, with all-atom force fields generally providing better agreement with experimental data for properties like density compared to united-atom models. ucl.ac.ukresearchgate.net MD simulations can reveal how the ions arrange themselves at the nanoscale, for example, through the calculation of radial distribution functions (RDFs) between the phosphonium cation and the phenolate anion. researchgate.net These RDFs provide a statistical picture of the local ordering and solvation shells around each ion.

MD simulations can elucidate the specific molecular interactions that govern the behavior of this compound in a system. By analyzing the trajectories of the atoms, researchers can identify and quantify interactions such as hydrogen bonding and π-π stacking. nih.gov In phosphonium-based protic ionic liquids, for example, quantum chemical calculations combined with MD have revealed the presence of C-H/π interactions in aromatic systems. nih.gov

These simulations are also used to understand how the compound interacts with other molecules, such as solvents or reactants. For instance, MD can be used to study the micellar properties of phosphonium-based ionic liquids and their interactions with drug molecules, providing insight into their potential as carrier systems. nih.gov The strength of ion-pair affinities can be examined through the analysis of velocity autocorrelation functions and electric-current correlation functions, which can be related to macroscopic properties like electrical conductivity. nih.gov

Theoretical Approaches to Structure-Property Relationships

A central goal of computational chemistry is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. For this compound, theoretical approaches can correlate its structural features with its chemical and physical behavior.

By systematically modifying the structure of the phenolate or the phosphonium cation in silico and calculating the resulting properties, researchers can build structure-property relationship models. For example, theoretical studies on substituted phenols have established correlations between the nature and position of substituents on the phenyl ring and properties like acidity (pKa) and electrochemical potentials. researchgate.net

In the context of phosphonium phenolates, DFT calculations have shown that the electronic properties, such as the UV-Vis absorption wavelength, are sensitive to the molecular structure and can exhibit negative solvatochromism. chemrxiv.org Kinetic studies, supported by computational modeling, have revealed that for the formation of some phosphonium phenolate zwitterions, the rate-determining step is the proton transfer from the phenolic hydroxyl group. chemrxiv.org This kind of mechanistic insight is fundamental to understanding and predicting how structural modifications will impact reactivity and, ultimately, performance in a given application.

Optimization of Non-Linear Optical Properties through Bond Length Alternation Control

There are no available studies that specifically detail the optimization of non-linear optical (NLO) properties of this compound through the control of bond length alternation (BLA). Theoretical investigations into the NLO properties of organic materials often involve analyzing the BLA—the difference in length between adjacent carbon-carbon single and double bonds in a conjugated system. This parameter is a key indicator of electron delocalization and is directly related to the hyperpolarizability of a molecule. However, no computational data, such as calculated bond lengths or hyperpolarizability values, have been published for this compound.

Advanced Materials Science and Polymer Chemistry Applications

Polymerization Catalysis and Curing Systems

The utility of benzyltriphenylphosphonium (B107652) phenolate (B1203915) and its derivatives is most prominently documented in the realm of polymer curing and catalysis, particularly for specialty polymers.

Application as Curing Agents for Specific Polymer Systems (e.g., fluoropolymers)

Benzyltriphenylphosphonium phenolate is recognized as an accelerator in the curing systems of fluoroelastomers. nih.gov Fluoroelastomers are high-performance synthetic rubbers known for their exceptional resistance to heat, chemicals, and aggressive environments, making them suitable for demanding applications such as seals and gaskets in the automotive and aerospace industries. nih.gov

The curing process, or vulcanization, is a chemical reaction that cross-links the polymer chains, transforming the material from a soft, tacky state into a durable, elastic product. In the context of fluoroelastomers, this process often involves a curative agent and an accelerator to control the rate and efficiency of the reaction.

Research and patent literature indicate that this compound of bisphenol AF is employed as a traditional accelerator. nih.gov It works in conjunction with a primary curing agent, such as bisphenol AF, to facilitate the cross-linking of the fluoroelastomer chains. The phosphonium (B103445) cation is thought to play a role in a phase-transfer catalysis mechanism, transporting the bisphenol AF anion to the polymer backbone where the curing reaction occurs. mdpi.com While effective in accelerating the cure, it is noted that such compounds can sometimes lead to undesirable byproducts. nih.gov The chloride analogue, benzyltriphenylphosphonium chloride, is also widely used as an accelerator in bisphenol AF curing systems for fluoroelastomers. rsc.orgacs.org

Table 1: Role of Benzyltriphenylphosphonium Salts in Fluoroelastomer Curing

| Compound | Role | Polymer System | Curing Agent |

|---|---|---|---|

| This compound of bisphenol AF | Accelerator | Fluoroelastomers | Bisphenol AF |

Synthesis and Characterization of Crosslinked Polymers with Ionic Liquid Moieties

Researchers have successfully synthesized novel crosslinked polymers incorporating a benzyl(triphenyl)phosphonium ionic liquid (IL) moiety. nih.gov These materials are of interest due to the unique properties conferred by the ionic liquid component, such as high thermal stability and potential catalytic activity.

The synthesis of such a crosslinked polymer has been reported starting from triphenylphosphine (B44618) and p-xylylene dichloride. nih.govunive.it In this process, the bulky benzyl(triphenyl)phosphonium IL molecules are integrated into the polymer framework. nih.gov This method of incorporation is designed to prevent the common issues of pore blocking and the leaching of the IL moiety from the polymer structure. nih.gov

Characterization of these crosslinked polymers reveals several advantageous properties. The resulting material exhibits a high Brunauer-Emmett-Teller (BET) surface area, which indicates a porous structure with a large surface available for interaction and reaction. nih.gov The active phosphonium sites are also readily accessible. nih.gov These characteristics contribute to the polymer's high activity and stability, making it a promising candidate for applications in green chemical processes, such as catalyzing aza-Michael additions with high yields in short reaction times. nih.gov

Table 2: Synthesis and Properties of a Crosslinked Polymer with Benzyl(triphenyl)phosphonium Ionic Liquid Moiety

| Starting Materials | Key Feature of Synthesis | Resulting Polymer | Key Properties | Potential Application |

|---|

Modification and Enhancement of Material Properties

The incorporation of specific chemical compounds can significantly alter the physical and chemical properties of polymeric materials. The following sections were intended to explore the impact of this compound in this regard.

Impact on Dielectric Properties of Coatings

Based on the conducted research, no specific information was found regarding the impact of this compound on the dielectric properties of coatings.

Directed Nucleation of Specific Crystalline Phases in Polymeric Materials

Based on the conducted research, no specific information was found regarding the use of this compound for the directed nucleation of specific crystalline phases in polymeric materials.

Supramolecular Assembly in Hybrid Materials

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. The following section was intended to discuss the role of this compound in this area.

Based on the conducted research, no specific information was found regarding the role of this compound in supramolecular assembly in hybrid materials.

Environmental Chemistry and Sustainable Methodologies in Phosphonium Salt Research

Pollution Remediation Strategies

The unique chemical properties of phosphonium (B103445) salts suggest their potential utility in addressing environmental pollution. Research in this area is exploring their application in the binding and removal of various contaminants from the environment.

While direct research on Benzyltriphenylphosphonium (B107652) phenolate (B1203915) for heavy metal removal is not extensively documented, the broader class of phosphorus-containing materials shows significant promise in this area. For instance, phosphonate (B1237965) metal-organic frameworks (MOFs) have been studied for their ability to adsorb heavy metal ions from aqueous solutions. These materials utilize phosphonic acid groups to chelate metal ions. researchgate.net

Similarly, phosphorus-enriched biochar, a material derived from the pyrolysis of biomass with phosphorus-containing compounds, has demonstrated high efficiency in removing heavy metals from water. mdpi.com The mechanism of removal often involves precipitation of metal phosphates and surface adsorption. The effectiveness of these materials is influenced by factors such as pH, contact time, and the initial concentration of the metal ions. researchgate.netresearchgate.net

Although not a direct application of a phosphonium salt for binding, these studies highlight the affinity of phosphorus-based functional groups for heavy metals. This suggests a potential avenue for research into functionalized phosphonium salts, possibly including Benzyltriphenylphosphonium phenolate, that could be designed to selectively bind and remove heavy metal contaminants.

In a different vein, quaternary phosphonium salts (QPSs) have been investigated for their antimicrobial properties and their ability to disrupt biofilms. nih.gov Biofilms can be considered a form of biological contamination in various industrial and medical settings. The cationic nature of the phosphonium headgroup is crucial to its interaction with negatively charged bacterial cell membranes. While this research primarily focuses on the biocidal activity of QPSs, the underlying principles of surface interaction could potentially be harnessed for the binding and removal of microbial contaminants.

The following table illustrates the removal efficiency of some phosphorus-containing materials for heavy metals, providing a reference for the potential capabilities of related compounds.

| Adsorbent Material | Target Heavy Metal | Adsorption Capacity (mg/g) | Reference |

| Ni-Vinylphosphonate MOF | Cr(VI) | ~25 | researchgate.net |

| Calcined Phosphate (B84403) | Pb(II) | 85.6 | researchgate.net |

| Calcined Phosphate | Cu(II) | 29.8 | researchgate.net |

| Calcined Phosphate | Zn(II) | 20.6 | researchgate.net |

This table presents data for phosphorus-containing compounds to illustrate the potential for this class of materials in heavy metal remediation, as direct data for this compound is not available.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Benzyltriphenylphosphonium (B107652) Phenolate (B1203915) Derivatives for Specific Applications

The future development of benzyltriphenylphosphonium phenolate hinges on the ability to design and synthesize novel derivatives with tailored properties. The inherent modularity of this ionic compound, comprising a distinct cation and anion, allows for systematic structural modifications to fine-tune its functionality for specific applications.

Future research will likely focus on two primary modification strategies:

Modification of the Phenolate Anion: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, sterically bulky groups, or additional functional moieties) onto the phenyl ring of the phenolate anion can significantly alter the compound's nucleophilicity, basicity, and coordinating ability. For instance, incorporating sterically hindered phenol (B47542) derivatives could enhance the stability and selectivity of catalytic processes. researchgate.netresearcher.life Research into phosphonium (B103445) phenolate zwitterions, synthesized from phosphinophenol derivatives, demonstrates a pathway to creating intramolecularly-activated systems with unique reactivity. bohrium.com

Modification of the Phosphonium Cation: While the benzyltriphenylphosphonium cation is well-established, future work could explore derivatives with altered steric and electronic properties. This could involve substitution on the phenyl rings of the triphenylphosphine (B44618) moiety or replacing the benzyl (B1604629) group with other alkyl or aryl groups. Such modifications can influence the salt's solubility, thermal stability, and its role as a phase-transfer catalyst. alfachemic.comnottingham.ac.uk

Recent advancements in synthetic methodologies, such as photoredox-mediated arylation and mechanochemical synthesis, offer new, efficient routes to quaternary phosphonium salts that could be adapted for these novel derivatives. rsc.orgrsc.org These methods provide pathways to previously inaccessible structures, opening the door for the creation of a library of this compound derivatives for high-throughput screening in various catalytic and material applications.

Table 1: Potential Strategies for Derivative Synthesis

| Modification Target | Synthetic Strategy | Potential Property Change | Target Application |

|---|---|---|---|

| Phenolate Anion | Substitution with electron-withdrawing groups (e.g., -NO2, -CF3) | Decreased basicity, altered nucleophilicity | Selective catalysis, modified polymer properties |

| Phenolate Anion | Introduction of sterically hindered groups (e.g., t-butyl) | Enhanced thermal stability, shape-selective catalysis | High-temperature polymer processing, regioselective synthesis |

| Phosphonium Cation | Functionalization of phenyl rings | Tuned solubility, electronic properties | Phase-transfer catalysis, organocatalysis |

| Entire Molecule | Synthesis of zwitterionic phosphonium phenolates | Internal activation, unique reactivity | Bifunctional catalysis, responsive materials |

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of ionic liquids and phosphonium salts, which can be exothermic and difficult to control in traditional batch reactors, is particularly well-suited for automated synthesis and flow chemistry platforms. uni-mainz.devapourtec.com These technologies offer significant advantages in terms of safety, process control, scalability, and reproducibility.

Future research will focus on translating the synthesis of this compound and its derivatives to continuous flow systems. rsc.org Key benefits include:

Enhanced Heat and Mass Transfer: Microreactors provide superior heat dissipation, preventing the formation of hot spots and unwanted side products, which is crucial for the often exothermic quaternization reaction to form the phosphonium salt. uni-mainz.de

Improved Safety and Purity: The small reaction volumes within flow reactors minimize safety risks associated with runaway reactions. Continuous processing also allows for in-line purification, leading to products of higher purity. vapourtec.comacs.org

Rapid Optimization and Scalability: Automated flow platforms enable rapid screening of reaction parameters (temperature, residence time, stoichiometry) to quickly identify optimal synthesis conditions. Once optimized, the process can be scaled up by simply running the system for longer durations or by using parallel reactors. acs.org

The integration of flow chemistry will accelerate the discovery and development of new derivatives by allowing for the creation of compound libraries in a resource-efficient manner. This approach is a crucial link between bench-scale discovery and industrial process development. rsc.org

Advanced Computational Modeling for Rational Design and Targeted Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. numberanalytics.commdpi.com In the context of this compound, advanced computational modeling offers a pathway to rationally design new derivatives and discover their potential applications before committing to extensive laboratory synthesis.

Future research avenues in this area include:

Mechanism Elucidation: DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for catalytic processes involving this compound. numberanalytics.com This can provide fundamental insights, for example, into how the phenolate anion might participate in a reaction, potentially acting as a proton shuttle or a co-catalyst. tue.nlnih.gov